molecular formula C17H30O4 B12910742 4-(3-Hydroxydec-1-en-1-yl)hexahydro-2H-cyclopenta[b]furan-2,5-diol

4-(3-Hydroxydec-1-en-1-yl)hexahydro-2H-cyclopenta[b]furan-2,5-diol

Cat. No.: B12910742
M. Wt: 298.4 g/mol
InChI Key: MSJHYEATPNMCQC-CMDGGOBGSA-N
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Description

4-(3-Hydroxydec-1-en-1-yl)hexahydro-2H-cyclopenta[b]furan-2,5-diol is a complex organic compound with a unique structure that includes a cyclopentane ring fused with a furan ring, and multiple hydroxyl groups. This compound is of interest in various fields of scientific research due to its potential biological and chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

Specific reaction conditions, such as temperature, pressure, and the use of catalysts, are crucial for the successful synthesis of this compound .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and advanced purification methods are often employed to achieve the desired product quality .

Chemical Reactions Analysis

Types of Reactions

4-(3-Hydroxydec-1-en-1-yl)hexahydro-2H-cyclopenta[b]furan-2,5-diol can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide, reducing agents like sodium borohydride or lithium aluminum hydride, and halogenating agents like thionyl chloride or phosphorus tribromide. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired products .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl groups can yield ketones or aldehydes, while reduction of the double bond can produce a saturated alkyl chain .

Scientific Research Applications

4-(3-Hydroxydec-1-en-1-yl)hexahydro-2H-cyclopenta[b]furan-2,5-diol has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 4-(3-Hydroxydec-1-en-1-yl)hexahydro-2H-cyclopenta[b]furan-2,5-diol involves its interaction with specific molecular targets and pathways. The hydroxyl groups and the decenyl side chain play crucial roles in its biological activity. The compound may interact with enzymes or receptors, modulating their activity and leading to various biological effects .

Comparison with Similar Compounds

Properties

Molecular Formula

C17H30O4

Molecular Weight

298.4 g/mol

IUPAC Name

4-[(E)-3-hydroxydec-1-enyl]-3,3a,4,5,6,6a-hexahydro-2H-cyclopenta[b]furan-2,5-diol

InChI

InChI=1S/C17H30O4/c1-2-3-4-5-6-7-12(18)8-9-13-14-10-17(20)21-16(14)11-15(13)19/h8-9,12-20H,2-7,10-11H2,1H3/b9-8+

InChI Key

MSJHYEATPNMCQC-CMDGGOBGSA-N

Isomeric SMILES

CCCCCCCC(/C=C/C1C2CC(OC2CC1O)O)O

Canonical SMILES

CCCCCCCC(C=CC1C2CC(OC2CC1O)O)O

Origin of Product

United States

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